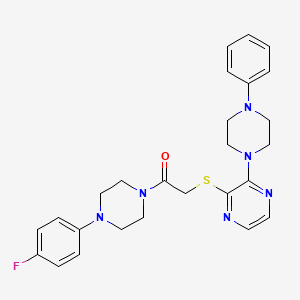
1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone is a complex organic compound that features multiple functional groups, including piperazine and pyrazine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes.
Introduction of the fluorophenyl group: This step might involve nucleophilic aromatic substitution reactions.
Formation of the pyrazine ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Thioether linkage formation: This step involves the reaction of thiols with alkyl halides or other suitable electrophiles.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This might reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Used in the synthesis of advanced materials or pharmaceuticals.
作用机制
The mechanism of action of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone would depend on its specific biological target. Generally, such compounds might interact with receptors, enzymes, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 1-(4-Phenylpiperazin-1-yl)-2-(pyrazin-2-ylthio)ethanone
- 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(pyrazin-2-ylthio)ethanone
Uniqueness
1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone is unique due to the presence of both fluorophenyl and phenylpiperazine groups, which might confer distinct biological activities compared to its analogs.
生物活性
The compound 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)ethanone is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups, including piperazine rings and a thioether linkage. The presence of the fluorophenyl and phenylpiperazine moieties suggests potential interactions with various biological targets.
1. Tyrosinase Inhibition
Recent studies have highlighted the role of piperazine derivatives in inhibiting tyrosinase, an enzyme critical in melanin biosynthesis. A related compound, 4-(4-fluorobenzyl)piperazin-1-yl derivatives demonstrated significant inhibitory effects on Agaricus bisporus tyrosinase (AbTYR), with an IC50 value of 0.18 μM , indicating a competitive inhibition mechanism without cytotoxicity towards B16F10 melanoma cells .
2. Nucleoside Transporter Inhibition
Another area of interest is the compound's effect on equilibrative nucleoside transporters (ENTs). Research indicates that piperazine derivatives can selectively inhibit ENT1 and ENT2, which are vital for nucleotide transport and regulation. For instance, modifications in the piperazine structure were shown to enhance selectivity towards ENT2, making it a promising candidate for further development in cancer therapies .
Structure-Activity Relationship (SAR)
The SAR analysis of similar piperazine compounds indicates that modifications to the aromatic rings significantly affect biological activity. The introduction of halogen substituents, particularly fluorine, has been linked to increased potency against tyrosinase and nucleoside transporters. This highlights the importance of electronic and steric factors in the design of effective inhibitors .
Case Study 1: Tyrosinase Inhibition
In a study focused on the design of tyrosinase inhibitors, compounds derived from the piperazine scaffold were evaluated for their antimelanogenic effects. The lead compound exhibited a high degree of selectivity and potency, suggesting that structural modifications can lead to enhanced therapeutic profiles against skin pigmentation disorders .
Case Study 2: Cancer Cell Viability
Another investigation assessed the cytotoxic effects of novel thiouracil amide compounds synthesized from piperazine derivatives on human breast cancer cell lines. These compounds showed moderate to significant efficacy with an IC50 value around 18 μM , indicating potential applications in oncology as PARP inhibitors .
属性
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN6OS/c27-21-6-8-23(9-7-21)31-12-16-32(17-13-31)24(34)20-35-26-25(28-10-11-29-26)33-18-14-30(15-19-33)22-4-2-1-3-5-22/h1-11H,12-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOOHYLYHDTQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














